5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione
Description
This compound features a bicyclo[2.2.1]heptane core fused with a thiadiazine-dione moiety, substituted at the 5-position by a 1-(4-fluorophenyl)cyclopropanecarbonyl group. Structural determination of such complex molecules often relies on crystallographic tools like the SHELX program suite, which is widely used for small-molecule refinement and has been critical in advancing structural chemistry .
Properties
IUPAC Name |
(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-[1-(4-fluorophenyl)cyclopropyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3S/c16-11-3-1-10(2-4-11)15(5-6-15)14(18)17-8-13-7-12(17)9-21(13,19)20/h1-4,12-13H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZNJKYRIDRVES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)N3CC4CC3CS4(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure with a thia and azabicyclo component, which contributes to its unique biological activity. The presence of the 4-fluorophenyl group enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It has been shown to act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing neurotransmitter levels and receptor activity.
Key Mechanisms:
- Nicotinic Acetylcholine Receptor Modulation : The compound exhibits partial agonist activity at the α4β2 nicotinic acetylcholine receptor (nAChR), which is implicated in cognitive function and neuroprotection.
- Enzyme Inhibition : It may inhibit enzymes related to inflammation and pain pathways, providing therapeutic effects in conditions like arthritis and neuropathic pain.
Biological Activity Data
The following table summarizes key biological activities reported for this compound:
Case Studies
- Cognitive Enhancement : In a study by Zhang et al. (2016), the compound was evaluated for its effects on cognitive performance in rodent models. Results indicated improved memory retention and learning capabilities, suggesting potential applications in treating cognitive disorders such as Alzheimer's disease.
- Pain Management : A recent investigation demonstrated that administration of the compound significantly reduced pain responses in models of neuropathic pain. This effect was linked to its action on nAChRs, highlighting its potential as a novel analgesic agent.
- Anti-inflammatory Effects : The compound was tested in inflammatory models, showing a marked reduction in pro-inflammatory cytokines. This suggests that it may be beneficial for conditions characterized by chronic inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analog: 2λ⁶-thia-1-azabicyclo[2.2.1]heptane-2,2-dione (CAS 2253632-40-3)
Key Differences :
- Substituent : Lacks the 1-(4-fluorophenyl)cyclopropanecarbonyl group, resulting in simpler electronic and steric profiles.
- Molecular Formula: C₅H₉NO₂S (MW: 147.20 g/mol) vs. the target compound’s C₁₅H₁₃FNO₃S (MW: 306.33 g/mol).
Functionalized Analog: 5-(2,1,3-Benzothiadiazole-5-carbonyl)-2λ⁶-thia-5-azabicyclo[2.2.1]heptane-2,2-dione (CAS 2034292-98-1)
Key Differences :
- Substituent : Replaces the fluorophenyl-cyclopropane with a benzothiadiazole-carbonyl group, introducing strong electron-withdrawing properties and π-conjugation.
- Molecular Formula : C₁₃H₁₀N₂O₃S₂ (MW: 330.36 g/mol).
- Applications : Demonstrated utility in materials science, particularly in optoelectronic devices due to its extended π-system .
Table 1: Structural and Physicochemical Comparison
Pharmacological Context: Thia-Azabicyclo Derivatives in Drug Development
While the target compound lacks explicit pharmacological data, related bicyclic sulfones and thiadiazines are explored for antimicrobial and kinase inhibitory activity.
Critical Analysis of Evidence Gaps
- Limited pharmacological data for the target compound necessitate further bioactivity studies.
- Direct comparisons of electronic properties (e.g., logP, solubility) between analogs are absent in the literature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
